![molecular formula C20H14I2N2O6 B14369122 1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene) CAS No. 90316-10-2](/img/structure/B14369122.png)
1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes two nitrobenzene rings connected by a phenylenebis(oxymethylene) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene) typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 1,2-phenylenebis(oxymethylene) with 4-iodo-2-nitrobenzene under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide or thiolates can be used to replace the iodine atoms.
Major Products
Oxidation: Products may include dinitro derivatives.
Reduction: Products typically include diamines.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Applications De Recherche Scientifique
1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo redox reactions, which may contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[1,3-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)
- 1,1’-[1,4-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)
- 1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-bromo-2-nitrobenzene)
Propriétés
Numéro CAS |
90316-10-2 |
|---|---|
Formule moléculaire |
C20H14I2N2O6 |
Poids moléculaire |
632.1 g/mol |
Nom IUPAC |
4-iodo-1-[[2-[(4-iodo-2-nitrophenyl)methoxy]phenoxy]methyl]-2-nitrobenzene |
InChI |
InChI=1S/C20H14I2N2O6/c21-15-7-5-13(17(9-15)23(25)26)11-29-19-3-1-2-4-20(19)30-12-14-6-8-16(22)10-18(14)24(27)28/h1-10H,11-12H2 |
Clé InChI |
OVHULUKLNYOGLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)I)[N+](=O)[O-])OCC3=C(C=C(C=C3)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


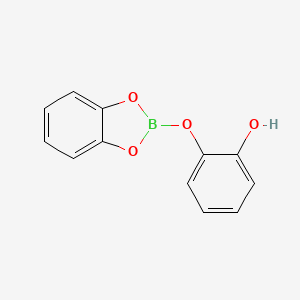

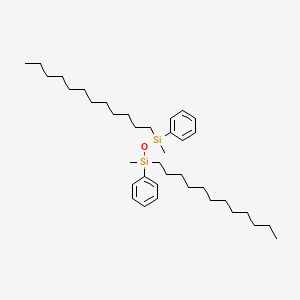
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)


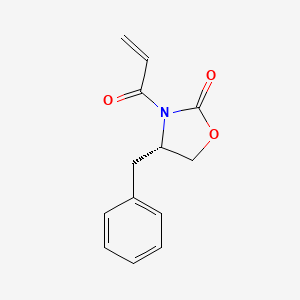
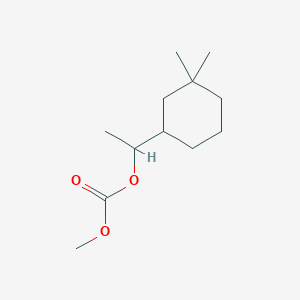

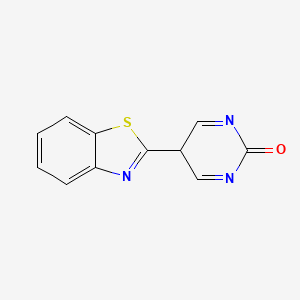
![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)


